(S)-Isoserine benzyl ester, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Isoserine benzyl ester, hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (S)-Isoserine benzyl ester, hydrochloride typically involves the esterification of (S)-Isoserine with benzyl alcohol in the presence of an acid catalyst. One common method is the Fischer–Speier esterification, which uses hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of green solvents such as 2-methyltetrahydrofuran (Me-THF) has been explored to minimize environmental impact and improve yields . The process typically involves the use of azeotropic distillation to remove water and drive the reaction to completion.

化学反応の分析

Types of Reactions

(S)-Isoserine benzyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

科学的研究の応用

Organic Synthesis

(S)-Isoserine benzyl ester, hydrochloride serves as an important intermediate in organic synthesis. It is frequently used in esterification reactions with alcohols to produce protected amino acids. The compound has demonstrated high yields in these reactions, making it a critical component in synthesizing more complex biomolecules.

Key Findings:

- Esterification Reactions: Reacts efficiently under dehydrative conditions to form protected amino acids.

- Yield Efficiency: High yields of benzyl-protected amino acids facilitate further chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role as an intermediate in synthesizing pharmaceutical agents. Notably, it has been utilized in the preparation of amides via electrosynthesis, a method that emphasizes green chemistry principles .

Case Studies:

- Antiviral Activity: Research indicates that derivatives of this compound exhibit potent antiviral properties when conjugated with other agents like S-benzyl-L-cysteine.

- Enzyme Interaction: The compound acts as a substrate or inhibitor for specific enzymes, contributing to studies on enzyme kinetics and metabolic pathways.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as an intermediate in the development of agrochemicals. Its derivatives are synthesized to enhance the efficacy of pesticides and fertilizers.

Applications:

- Agrochemical Formulations: The compound contributes to creating functional components that improve crop protection and growth.

Biochemistry and Polymer Science

The compound is also explored for its potential in biopolymer research. It can serve as a building block for polymers used in tissue engineering and other biocompatible applications.

Research Insights:

- Biocompatibility: Polymers derived from (S)-Isoserine benzyl ester exhibit high biocompatibility and support cell growth effectively.

- Polymerization Efficiency: The benzyl ester group enhances substrate affinity in enzymatic polymerization processes, leading to improved production of polypeptides with diverse properties.

Data Tables

| Application Area | Methodology | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Esterification with alcohols | High yields of protected amino acids |

| Medicinal Chemistry | Electrosynthesis | Efficient production of amides; antiviral activity |

| Agricultural Chemistry | Synthesis of agrochemical derivatives | Enhanced efficacy of pesticides and fertilizers |

| Biochemistry | Polymer synthesis | High biocompatibility; supports cell culture |

作用機序

The mechanism of action of (S)-Isoserine benzyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.

類似化合物との比較

Similar Compounds

®-Isoserine benzyl ester, hydrochloride: The enantiomer of (S)-Isoserine benzyl ester, hydrochloride, with different chiral properties.

Isoserine methyl ester, hydrochloride: A similar compound with a methyl ester group instead of a benzyl ester group.

Isoserine ethyl ester, hydrochloride: Another similar compound with an ethyl ester group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer and other ester derivatives. This makes it particularly valuable in the synthesis of chiral drugs and other specialized applications .

生物活性

Introduction

(S)-Isoserine benzyl ester, hydrochloride is a derivative of isoserine, an amino acid that plays a crucial role in various biological processes. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

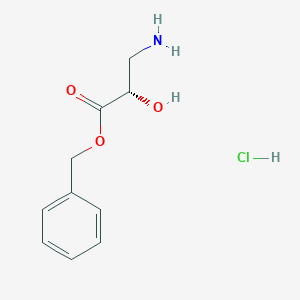

(S)-Isoserine benzyl ester is characterized by its structural formula, which includes a benzyl group attached to the isoserine backbone. The hydrochloride salt form enhances its solubility and stability in biological systems. Its molecular structure can be represented as follows:

- Molecular Formula : C11H14ClN1O2

- Molecular Weight : 229.69 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isoserine derivatives, including (S)-Isoserine benzyl ester. A fragment-based approach was employed to investigate its inhibitory effects on bacterial enzymes such as LpxC, crucial for bacterial cell wall biosynthesis.

- Inhibition Concentration : The compound exhibited a potent inhibitory activity against Escherichia coli with an IC50 value of approximately 0.15 μM, indicating significant antibacterial potential .

Table 1: Comparative Antibacterial Activity of Isoserine Derivatives

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| (S)-Isoserine Benzyl Ester | E. coli | 0.15 |

| Isoserine Amide | E. coli | 0.12 |

| Control (Standard Drug) | E. coli | 0.05 |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of isoserine derivatives. Research has indicated that compounds similar to (S)-Isoserine benzyl ester can act as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's.

- Enzyme Inhibition : Preliminary studies suggest that (S)-Isoserine benzyl ester may exhibit dual binding site inhibition on acetylcholinesterase (AChE), enhancing its efficacy in neuroprotection .

Case Studies

- Study on Acetylcholinesterase Inhibition : A series of novel compounds based on isoserine derivatives were synthesized and tested for their AChE inhibitory activities. The most potent compound demonstrated an IC50 value of 8.9 nM, showcasing the potential for developing new treatments for Alzheimer's disease .

- Fragment-Based Drug Design : Utilizing NMR spectroscopy and molecular docking techniques, researchers developed potent inhibitors based on isoserine frameworks that showed promising antibacterial activities against resistant bacterial strains .

Synthesis and Structural Analysis

The synthesis of (S)-Isoserine benzyl ester typically involves the protection of the hydroxyl group followed by esterification with benzyl chloride in the presence of a base. This method allows for high yields and purity of the final product.

Synthetic Route Overview

- Protection : Protect the hydroxyl group using a suitable protecting group.

- Esterification : React with benzyl chloride under basic conditions.

- Deprotection : Remove the protecting group to yield (S)-Isoserine benzyl ester.

Table 2: Summary of Synthetic Methods for Isoserine Derivatives

| Method | Yield (%) | Purification Technique |

|---|---|---|

| Direct Esterification | 70-86 | Flash Chromatography |

| Acid-Catalyzed Reaction | 65-80 | Recrystallization |

特性

IUPAC Name |

benzyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETCUBOMIICFNI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。